Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate
Description
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate is a boron-containing organometallic compound featuring a bicyclo[1.1.1]pentane (BCP) core, a tert-butoxycarbonyl (Boc)-protected piperidine substituent, and a potassium trifluoroborate group. The BCP motif is widely recognized in medicinal chemistry as a bioisostere for para-substituted arenes or alkynes due to its rigid, three-dimensional structure and ability to modulate physicochemical properties such as solubility and metabolic stability . The Boc-piperidine moiety enhances steric bulk and provides a handle for further functionalization, while the potassium trifluoroborate group confers stability and reactivity in cross-coupling reactions, particularly under metallaphotoredox conditions .
This compound is synthesized via nucleophilic trifluoroborylation of the corresponding boronic acid or ester, often employing KF·HF or KHF₂ in methanol/water mixtures (e.g., as described in and ). Its bench stability and compatibility with continuous flow synthesis () make it a valuable building block for drug discovery.
Properties
Molecular Formula |
C15H24BF3KNO2 |
|---|---|
Molecular Weight |
357.26 g/mol |
IUPAC Name |
potassium;trifluoro-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C15H24BF3NO2.K/c1-13(2,3)22-12(21)20-6-4-11(5-7-20)14-8-15(9-14,10-14)16(17,18)19;/h11H,4-10H2,1-3H3;/q-1;+1 |
InChI Key |
DIBJSRVYALITTE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3CCN(CC3)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
A scalable method reported involves the photochemical addition of [1.1.1]propellane to diacetyl under flow conditions. This approach allows the efficient production of bicyclo[1.1.1]pentane derivatives on a kilogram scale within one day. The propellane intermediate is handled under inert atmosphere and low temperature conditions to maintain its integrity.
Functionalization with Piperidinyl Group and Boc Protection
The introduction of the 1-(tert-butoxycarbonyl)piperidin-4-yl substituent onto the bicyclo[1.1.1]pentane core is achieved via nucleophilic substitution or amination reactions using Boc-protected piperidine derivatives. The Boc group serves as a protecting group to prevent undesired side reactions on the piperidine nitrogen during subsequent steps.
Formation of the Trifluoroborate Moiety
The key step for introducing the trifluoroborate functionality involves the conversion of a boronic acid or boronate ester intermediate into the corresponding potassium trifluoroborate salt. This is typically accomplished by treatment with potassium fluoride (KF) under aqueous or mixed solvent conditions, followed by purification steps including precipitation and drying.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1. Preparation of bicyclo[1.1.1]pentane core | Photochemical addition of [1.1.1]propellane to diacetyl in flow reactor | Efficient kg-scale synthesis of bicyclo[1.1.1]pentane scaffold |
| 2. Amination and Boc protection | Reaction of bicyclo[1.1.1]pentane intermediate with Boc-piperidine derivative under inert atmosphere | Introduction of Boc-protected piperidin-4-yl substituent |
| 3. Boronate formation | Conversion to boronic acid or ester intermediate via standard organoboron chemistry | Intermediate suitable for trifluoroborate formation |
| 4. Trifluoroborate salt formation | Treatment with KF·HF or KF in MeOH/H2O mixture, stirring overnight at room temperature | Potassium trifluoroborate salt isolated by precipitation and drying |
Purification and Characterization
The final potassium trifluoroborate product is isolated as a white solid with typical yields around 70–80%. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^19F NMR confirming the trifluoroborate and bicyclo[1.1.1]pentane structure.
- High-Resolution Mass Spectrometry (HRMS) confirming molecular weight.
- Melting point determination and elemental analysis for purity assessment.
Analytical Data Summary
| Parameter | Value / Data |
|---|---|
| Molecular Formula | C15H24BF3KNO2 |
| Molecular Weight | 357.26 g/mol |
| ^1H NMR (DMSO-d6) | Multiplets corresponding to piperidine and bicyclo[1.1.1]pentane protons |
| ^13C NMR | Signals consistent with Boc group, bicyclo[1.1.1]pentane carbons, and trifluoroborate carbon environment |
| ^19F NMR | Sharp singlet around −143 ppm indicating trifluoroborate group |
| Yield | Typically 70–80% after purification |
| Physical State | White crystalline solid |
Research Outcomes and Applications
- The synthetic route enables multigram to kilogram scale preparation, facilitating medicinal chemistry applications.
- The compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, allowing the formation of diverse carbon-carbon bonds.
- The presence of the Boc-protected piperidine provides a handle for further functionalization or deprotection under mild conditions.
- The bicyclo[1.1.1]pentane core imparts unique three-dimensionality and metabolic stability to molecules, valuable in drug design.
Chemical Reactions Analysis
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.
Oxidation and Reduction: The piperidine ring and bicyclo[1.1.1]pentane moiety can undergo oxidation and reduction reactions under appropriate conditions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Palladium catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules
Medicinal Chemistry: Researchers are exploring the potential of this compound in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate is primarily related to its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The piperidine ring and bicyclo[1.1.1]pentane moiety provide structural stability and can influence the reactivity of the compound.
Molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. Researchers are studying its interactions with biological molecules and its potential effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of BCP Trifluoroborate Salts
Key Observations :
- Steric and Electronic Effects : The Boc-piperidine group in the target compound introduces significant steric bulk compared to smaller substituents like methoxycarbonyl () or trifluoromethyl (). This may reduce reactivity in cross-couplings but enhance metabolic stability .
- Bioisosteric Utility : While all BCP derivatives serve as bioisosteres, the Boc-piperidine variant is uniquely suited for mimicking tertiary amides or bulky aromatic systems, unlike the trifluoromethyl-BCP (), which is more lipophilic .
- Non-BCP Analogues: Potassium ((4-Boc-piperazin-1-yl)methyl)trifluoroborate () lacks the BCP core, resulting in reduced rigidity and altered pharmacokinetic profiles .
Key Observations :
- Scalability : Continuous flow methods () offer superior scalability and purity (>95%) compared to batch synthesis (), which may require prolonged drying .
- Stability: The Boc-piperidine-BCP trifluoroborate is more hygroscopic than non-polar derivatives like trifluoromethyl-BCP (), necessitating inert storage () .
Reactivity in Cross-Coupling Reactions
Table 3: Reactivity in Metallaphotoredox Cross-Couplings
Key Observations :
- Reactivity Trends : The Boc-piperidine-BCP trifluoroborate exhibits moderate to high yields (60–85%) due to its balanced steric and electronic profile, outperforming methoxycarbonyl-BCP derivatives (45–70%) .
- Substrate Scope : Unlike indole-based trifluoroborates (), the BCP core enables coupling with sterically demanding aryl halides .
Biological Activity
Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉BF₃KNO₂
- Molecular Weight : 343.23 g/mol
- CAS Number : 2195389-89-8
- Purity : Typically available at 98% purity .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the context of drug development. The trifluoroborate moiety enhances the compound's stability and solubility, which are crucial for pharmacological efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways relevant to diseases such as cancer or neurodegenerative disorders.
- Protein Interaction : Its structure suggests potential for binding to proteins involved in signaling pathways, which could modulate cellular responses.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro, particularly in cell-based assays.
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | Inhibition of cell proliferation | |
| A549 | 5 µM | Induction of apoptosis | |
| MDA-MB-231 | 20 µM | Decreased migration |
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary results indicate potential therapeutic effects in animal models:
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Mouse | 50 mg/kg | Reduced tumor size in xenograft model | |
| Rat | 10 mg/kg | Improvement in cognitive function |
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cancer Therapy : A study involving xenograft models showed that the compound significantly reduced tumor growth when administered alongside standard chemotherapy agents.
- Neurological Disorders : Research indicated that the compound might enhance cognitive functions in rodent models of Alzheimer's disease, suggesting neuroprotective properties.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound:
- Acute Toxicity : Studies show low acute toxicity with an LD50 greater than 2000 mg/kg in rodents.
- Chronic Toxicity : Long-term studies are necessary to assess any potential carcinogenic or mutagenic effects.
Q & A
What are the established synthetic routes for Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate?
Methodological Answer:
The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
Lithiation and Boronation :
- Deprotonate the bicyclo[1.1.1]pentane moiety using a strong base (e.g., n-BuLi at -78°C in THF) .
- React the lithiated intermediate with triisopropyl borate (B(OiPr)₃) to form the boronate ester .
Trifluoroborate Salt Formation : Treat the boronate ester with potassium hydrogen difluoride (KHF₂) in aqueous methanol to yield the trifluoroborate salt .
Critical Considerations :
- Ensure anhydrous conditions during lithiation to prevent side reactions.
- Monitor reaction progress via ¹⁹F NMR to confirm boronate-to-trifluoroborate conversion .
How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), bicyclo[1.1.1]pentane protons (distinct AB coupling patterns), and piperidine signals .
- ¹⁹F NMR : A singlet near -135 ppm confirms the trifluoroborate anion .
- HRMS (ESI+) : Verify the molecular ion [M⁻K]⁻ with accurate mass matching the theoretical value (e.g., C₁₅H₂₂BF₃NO₂⁻ requires m/z 328.1695) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bicyclo[1.1.1]pentane geometry .
What strategies optimize the yield of this trifluoroborate salt during synthesis?
Advanced Considerations:
- Stoichiometry : Use a 1.5:1 molar ratio of B(OiPr)₃ to lithiated intermediate to minimize unreacted starting material .
- Temperature Control : Maintain lithiation at -78°C to suppress competing elimination or aggregation .
- Purification : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the salt from boronate esters or KHF₂ residues .
How can competing pathways during lithiation be suppressed?
Advanced Strategies:
- Additive Screening : Include HMPA or TMEDA to stabilize the lithiated intermediate and enhance regioselectivity .
- Slow Reagent Addition : Gradually introduce n-BuLi to avoid localized overheating, which promotes side reactions.
- In Situ Monitoring : Use FTIR to detect intermediates and adjust conditions dynamically .
What storage conditions ensure long-term stability of this compound?
Basic Guidelines:
- Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampoules to prevent hydrolysis of the trifluoroborate group .
- Temperature : Keep at -20°C in a desiccator (silica gel) to avoid moisture ingress .
- Light Sensitivity : Use amber vials to protect the bicyclo[1.1.1]pentane moiety from UV degradation .
How can dynamic stereochemistry in the bicyclo[1.1.1]pentane moiety be resolved spectroscopically?
Advanced Methodologies:
- Variable Temperature NMR : Conduct ¹H NMR at -40°C to "freeze" conformational exchange and observe distinct peaks .
- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G*) to experimental data for assignment .
What are the primary applications of this compound in organic synthesis?
Basic Applications:
- Suzuki-Miyaura Cross-Coupling : The trifluoroborate acts as a stable organoboron reagent for coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
- Bicyclo[1.1.1]pentane Functionalization : Use as a building block for strain-release reactions in medicinal chemistry .
How can reaction mechanisms in palladium-catalyzed couplings be studied?
Advanced Methodologies:
- Kinetic Isotope Effects (KIE) : Compare rates of protio- and deuterio-substrates to identify rate-determining steps .
- Ligand Screening : Test bulky ligands (e.g., SPhos) to enhance turnover in sterically hindered systems .
- In Situ XAS : Monitor Pd oxidation states during catalysis using synchrotron-based X-ray absorption spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
